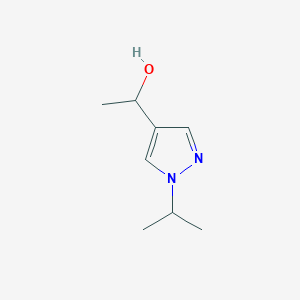
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol has shown potential as a scaffold for the development of new therapeutic agents. Its derivatives are being investigated for their ability to inhibit specific enzymes involved in various diseases, including cancer and inflammatory disorders.
Case Study: Enzyme Inhibition
Recent studies have indicated that compounds derived from this compound can inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and pain pathways. This inhibition could lead to the development of new anti-inflammatory drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Organic Synthesis
In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions, such as Suzuki-Miyaura coupling, allows chemists to create carbon-carbon bonds efficiently.
Synthesis Routes
The compound can be synthesized through several methods, including:
- Hydrolysis : Converting pyrazole derivatives into alcohols.
- Substitution Reactions : Utilizing palladium catalysts to facilitate carbon-boron bond formation.
These synthetic pathways are crucial for producing compounds with specific biological activities .
Industrial Applications
The industrial sector utilizes this compound in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer synthesis and the formulation of agrochemicals.
Example: Polymer Synthesis
The compound's ability to form stable carbon-boron bonds enhances its utility in creating polymers with tailored properties for specific applications, such as coatings and adhesives .
Propiedades
Número CAS |
189807-14-5 |
|---|---|
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-(1-propan-2-ylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-5-8(4-9-10)7(3)11/h4-7,11H,1-3H3 |
Clave InChI |
YBUMCXWPWYYQFA-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C(C=N1)C(C)O |
SMILES canónico |
CC(C)N1C=C(C=N1)C(C)O |
Sinónimos |
1H-Pyrazole-4-methanol,alpha-methyl-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















